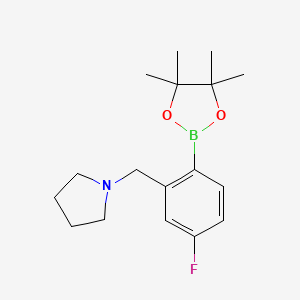

1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Overview

Description

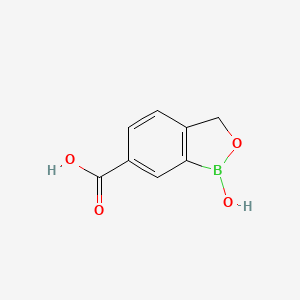

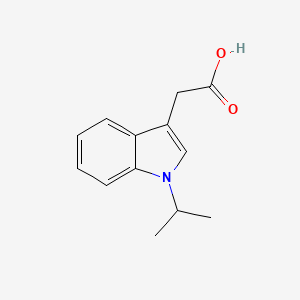

“1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a boronic acid pinacol ester group, which is a significant reaction intermediate in organic synthesis reactions .

Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound, as a boronic acid pinacol ester, has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It is stable to water and air and is one of the important nucleophiles in the Suzuki reaction .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in various organic synthesis reactions. Its boronic ester moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . This reaction is widely used in the pharmaceutical industry for the creation of diverse molecular entities.

Drug Development

Due to its structural features, this compound is explored as a potential building block in drug development. It can act as an enzyme inhibitor or a specific ligand in the design of targeted therapies. For instance, boric acid derivatives have been investigated for their role in inducing apoptosis in cancer cells, suggesting potential applications in anticancer drug design .

Crystallography Studies

The compound’s ability to form stable crystals makes it valuable for X-ray crystallography studies. These studies can provide insights into the molecular and electronic structures of new compounds, which is essential for understanding their reactivity and properties .

Density Functional Theory (DFT) Analysis

Researchers utilize DFT to predict the physical and chemical properties of molecules. The compound can be analyzed using DFT to understand its molecular electrostatic potential and frontier molecular orbitals, which are crucial for predicting reactivity and interaction with other molecules .

Fluorescent Probes

Boric acid compounds, including this one, can be used as fluorescent probes. They are capable of identifying various substances such as hydrogen peroxide, saccharides, and catecholamine substances due to their ability to bind selectively and with high affinity .

Antimicrobial Agents

The compound’s structure allows it to be used in the research of antimicrobial agents. Boric acid derivatives have been shown to inhibit the growth of certain microbial infections, which opens up possibilities for new treatments .

properties

IUPAC Name |

1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKWTHIXYRCDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)

![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)